molecular formula C13H8F3IO B15165307 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene CAS No. 167987-56-6

1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene

Cat. No.: B15165307
CAS No.: 167987-56-6
M. Wt: 364.10 g/mol
InChI Key: YUSSHEPAUWQNMZ-UHFFFAOYSA-N
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Description

1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodophenoxy group and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene can be synthesized through a series of organic reactions. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with an iodinated benzene compound in the presence of a base. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate (K3PO4)

Major Products:

    Substitution Products: Various substituted phenoxy derivatives

    Oxidation Products: Quinones

    Reduction Products: Hydroxy derivatives

    Coupling Products: Biaryl compounds

Scientific Research Applications

1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The iodophenoxy group can form halogen bonds with biological molecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Iodo-4-(4-methylphenoxy)benzene
  • 4-Bromo-1-(4-iodophenoxy)-2-(trifluoromethyl)benzene
  • 2-Bromo-1-(4-iodophenoxy)-4-(trifluoromethyl)benzene

Comparison: 1-(4-Iodophenoxy)-3-(trifluoromethyl)benzene is unique due to the presence of both an iodophenoxy group and a trifluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

CAS No.

167987-56-6

Molecular Formula

C13H8F3IO

Molecular Weight

364.10 g/mol

IUPAC Name

1-iodo-4-[3-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C13H8F3IO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H

InChI Key

YUSSHEPAUWQNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)I)C(F)(F)F

Origin of Product

United States

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